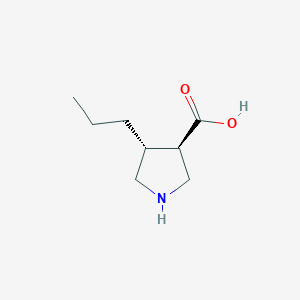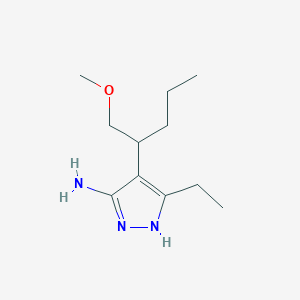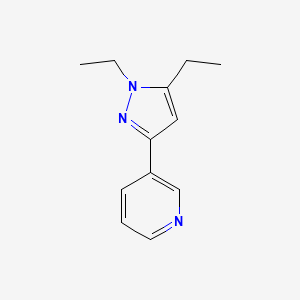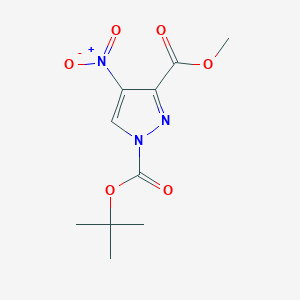![molecular formula C16H17NO5S B12874184 1-[1-(Benzenesulfonyl)-4-methoxy-1H-pyrrol-2-yl]pentane-1,4-dione CAS No. 923606-24-0](/img/structure/B12874184.png)
1-[1-(Benzenesulfonyl)-4-methoxy-1H-pyrrol-2-yl]pentane-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxy-1-(phenylsulfonyl)-1H-pyrrol-2-yl)pentane-1,4-dione is a complex organic compound with a unique structure that includes a pyrrole ring substituted with methoxy and phenylsulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-1-(phenylsulfonyl)-1H-pyrrol-2-yl)pentane-1,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Methoxy Group: This step involves the methylation of the hydroxyl group on the pyrrole ring using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Phenylsulfonyl Group: This can be done through a sulfonylation reaction, where the pyrrole ring reacts with phenylsulfonyl chloride in the presence of a base like triethylamine.
Formation of the Pentane-1,4-dione Moiety: This step involves the reaction of the substituted pyrrole with a suitable diketone precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methoxy-1-(phenylsulfonyl)-1H-pyrrol-2-yl)pentane-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and phenylsulfonyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or phenylsulfonyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new substituted pyrrole derivatives.
Applications De Recherche Scientifique
1-(4-Methoxy-1-(phenylsulfonyl)-1H-pyrrol-2-yl)pentane-1,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxy-1-(phenylsulfonyl)-1H-pyrrol-2-yl)pentane-1,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methoxy-1H-pyrrol-2-yl)pentane-1,4-dione: Lacks the phenylsulfonyl group.
1-(Phenylsulfonyl-1H-pyrrol-2-yl)pentane-1,4-dione: Lacks the methoxy group.
1-(4-Methoxy-1-(phenylsulfonyl)-1H-pyrrol-2-yl)butane-1,4-dione: Has a shorter carbon chain.
Uniqueness
1-(4-Methoxy-1-(phenylsulfonyl)-1H-pyrrol-2-yl)pentane-1,4-dione is unique due to the presence of both methoxy and phenylsulfonyl groups on the pyrrole ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups and the pentane-1,4-dione moiety provides a versatile scaffold for various applications.
Propriétés
Numéro CAS |
923606-24-0 |
|---|---|
Formule moléculaire |
C16H17NO5S |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
1-[1-(benzenesulfonyl)-4-methoxypyrrol-2-yl]pentane-1,4-dione |
InChI |
InChI=1S/C16H17NO5S/c1-12(18)8-9-16(19)15-10-13(22-2)11-17(15)23(20,21)14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3 |
Clé InChI |
PGCZDKDFAWAKCL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC(=O)C1=CC(=CN1S(=O)(=O)C2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2-Dihydrocyclopenta[c]pyrazole-3,4-dione](/img/structure/B12874147.png)

![2-(Aminomethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12874159.png)






![2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12874218.png)


